

m-CPBG Hydrochloride: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *m*-CPBG hydrochloride

Cat. No.: B109686

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Introduction

meta-Chlorophenylbiguanide (*m*-CPBG) hydrochloride is a potent and selective agonist for the serotonin 5-HT₃ receptor.^[1] As a member of the arylbiguanide class of compounds, it serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT₃ receptor. This receptor, a ligand-gated ion channel, is implicated in various processes including nausea and emesis, anxiety, and gut motility.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to ***m*-CPBG hydrochloride**, aimed at facilitating its use in research and drug development.

Chemical and Physical Properties

***m*-CPBG hydrochloride** is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	1-(3-Chlorophenyl)biguanide hydrochloride	
Synonyms	m-Chlorophenylbiguanide hydrochloride, meta-Chlorophenylbiguanide, m-CPBG	
CAS Number	2113-05-5	
Molecular Formula	C ₈ H ₁₁ Cl ₂ N ₅	
Molecular Weight	248.11 g/mol	
Melting Point	190-194 °C	
Solubility	Water: Soluble	
DMF: 30 mg/mL		
DMSO: 20 mg/mL		
Ethanol: 5 mg/mL		
PBS (pH 7.2): 5 mg/mL		
Appearance	White to off-white solid	
InChI Key	FOWAIJYHRWFTHR-UHFFFAOYSA-N	

Synthesis

A general and practical method for the synthesis of arylbiguanide hydrochlorides involves the reaction of the corresponding anilinium chloride with dicyandiamide.^{[2][3]} While a specific protocol for the synthesis of **m-CPBG hydrochloride** is not readily available in the public domain, the following procedure for a related compound can be adapted.

General Protocol for the Synthesis of Arylbiguanide Hydrochloride:

- **Reaction Setup:** In a round-bottom flask, dissolve the desired aniline (in this case, 3-chloroaniline) in a suitable solvent such as water or a lower alcohol.
- **Acidification:** Add an equimolar amount of concentrated hydrochloric acid to form the anilinium chloride in situ.
- **Addition of Dicyandiamide:** To this solution, add an equimolar amount of dicyandiamide.
- **Heating:** The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled, and the precipitated arylbiguanide hydrochloride is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Spectroscopic Data

Detailed spectroscopic data for **m-CPBG hydrochloride** is not widely published. However, data for the isomeric p-chlorophenylbiguanide can be used as a reference for the expected spectral features.

- **Infrared (IR) Spectroscopy:** An ATR-IR spectrum is available for 1-(3-Chlorophenyl)biguanide hydrochloride. The spectrum would be expected to show characteristic peaks for N-H stretching, C=N stretching of the biguanide group, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum of the related 1-(p-chlorophenyl)biguanide hydrate in acetone-d₆ shows signals corresponding to the aromatic protons and the protons of the biguanide moiety.[4] For m-CPBG, one would expect a more complex splitting pattern for the aromatic protons due to the meta-substitution.
 - ¹³C NMR: The carbon NMR spectrum of phenylbiguanide hydrochloride shows signals for the aromatic carbons and the carbons of the biguanide group.[5] For m-CPBG, the carbon spectrum would show distinct signals for the substituted and unsubstituted carbons of the chlorophenyl ring.

- **Mass Spectrometry:** The mass spectrum of the related (4-chlorophenyl)biguanide shows a molecular ion peak corresponding to its molecular weight.^[6] For m-CPBG, the mass spectrum would be expected to show a molecular ion peak at m/z 211 (for the free base) and fragmentation patterns characteristic of the arylbiguanide structure.

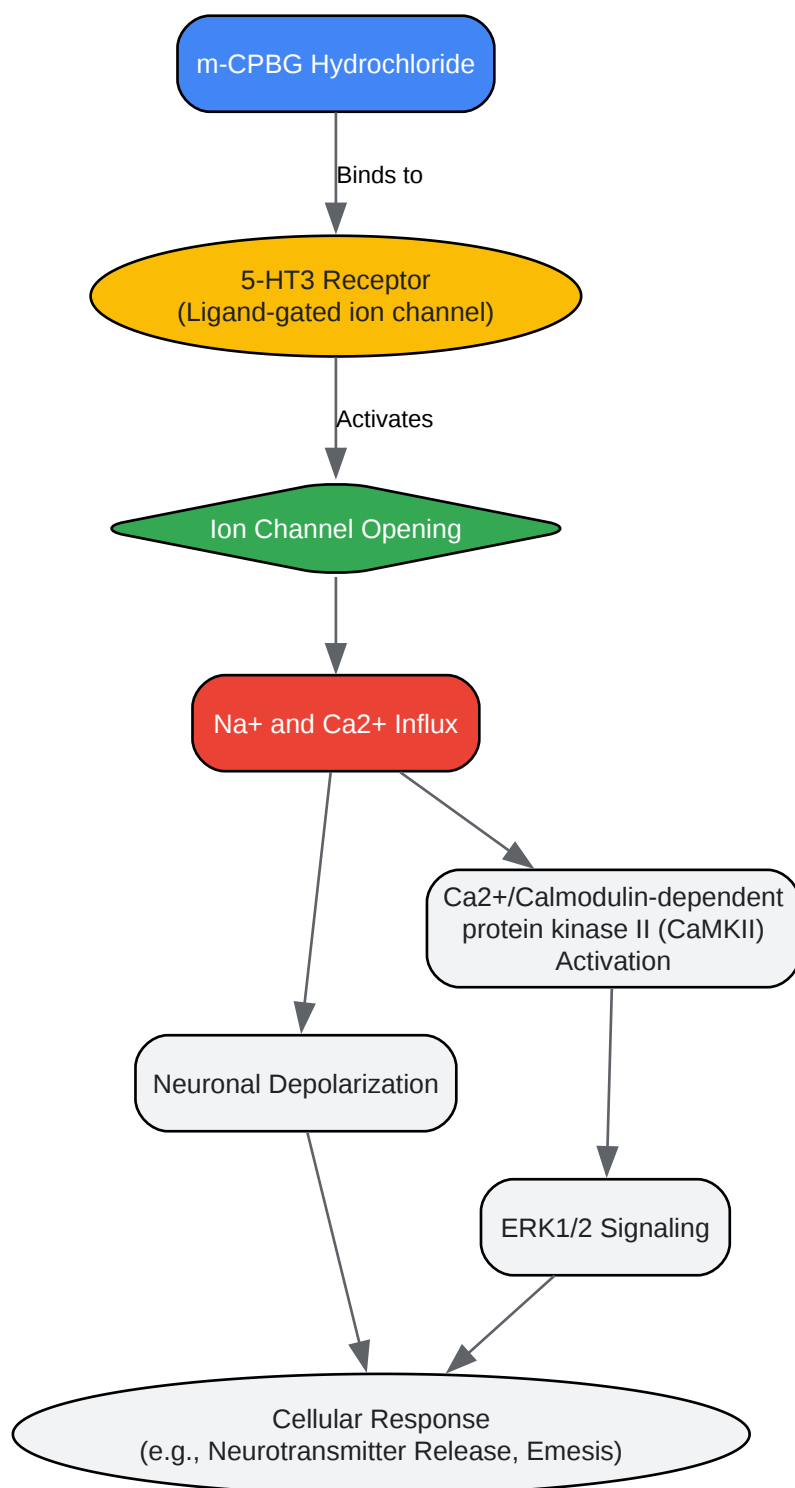
Pharmacological Properties

m-CPBG is a potent and selective agonist of the 5-HT₃ receptor.^[1] Its pharmacological profile is summarized in the table below.

Parameter	Receptor/Transporter	Value	Species	Tissue/Cell Line	Reference
K _i	5-HT ₃	2 nM			
5-HT _{1a}	10,000 nM				
5-HT ₂	10,000 nM				
IC ₅₀	Dopamine Transporter (high affinity)	0.4 μM	Rat	Caudate putamen synaptosomes	
Dopamine Transporter (low affinity)	34.8 μM	Rat	Caudate putamen synaptosomes		
EC ₅₀	Depolarization	0.05 μM	Rat	Vagus nerve	
Inositol phosphate formation	4.2 μM	Rat	Frontocingulate cortical slices		
ED ₅₀	Bradycardia induction	20.3 nmol/kg	Cat	Anesthetized	

Signaling Pathway

Activation of the 5-HT₃ receptor by an agonist such as m-CPBG leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. The downstream signaling cascade can involve calcium-dependent pathways.



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5-HT3 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor using a radiolabeled ligand.

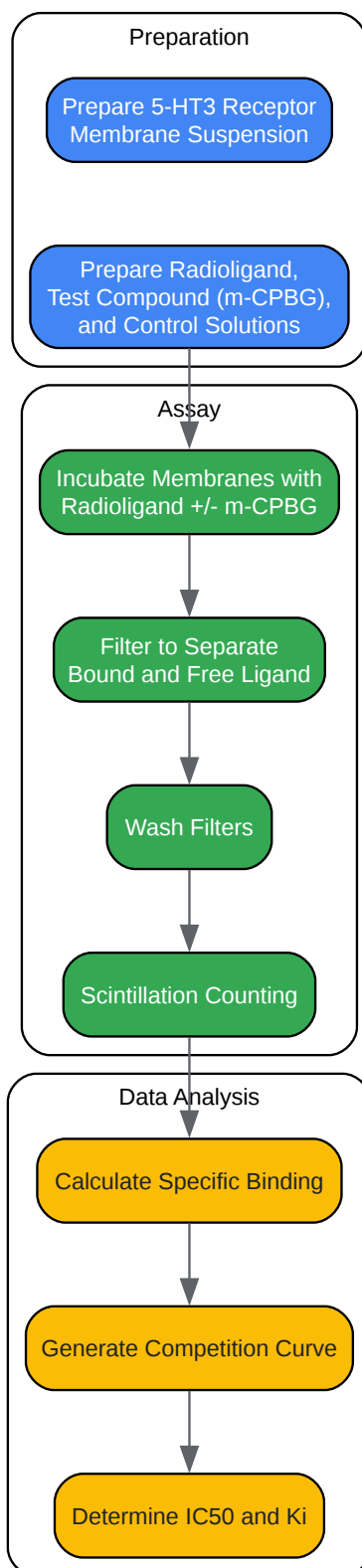
Materials:

- Receptor Source: Membranes from cells expressing the 5-HT3 receptor (e.g., HEK293 cells) or brain tissue homogenates.
- Radioligand: [3 H]Granisetron or other suitable 5-HT3 receptor antagonist.
- Test Compound: **m-CPBG hydrochloride**.
- Non-specific binding control: A high concentration (e.g., 10 μ M) of a non-radiolabeled 5-HT3 antagonist (e.g., ondansetron).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold assay buffer.
- 96-well plates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

- Membrane Preparation:
 - Homogenize cells or tissue in ice-cold lysis buffer.
 - Centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend in assay buffer to a known protein concentration.
- Assay Setup (in triplicate):

- Total Binding: Add assay buffer, radioligand, and membrane suspension to wells.
- Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension to wells.
- Competitive Binding: Add varying concentrations of **m-CPBG hydrochloride**, radioligand, and membrane suspension to wells.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Determine the IC₅₀ value using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation.



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